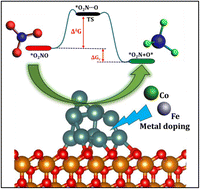Advancing nitrate reduction to ammonia: insights into mechanism, activity control, and catalyst design over Pt nanoparticle-based ZrO2†
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA06449B
Abstract
The reduction of nitrogen oxides (NOx) to NH3, or N2 represents a crucial step in mitigating atmospheric NO3 and NO2 emissions, a significant contributor to air pollution. Among these reduction products, ammonia (NH3) holds particular significance due to its utility in nitrogen-based fertilizers and its versatile applications in various industrial processes. Platinum-based catalysts have exhibited promise in enhancing the rate and selectivity of these reduction reactions. In this study, we employ density functional theory (DFT) calculations to explore the catalytic potential of Pt nanoparticle (PtNP)-supported ZrO2 for the conversion of NO3 to NH3. The most favorable pathway for the NO3 reduction to NH3 follows a sequence, that is, NO3 → NO2 → NO → ONH → ONH2/HNOH → NH2/NH → NH2 → NH3, culminating in the production of valuable ammonia. The introduction of low-state Fe and Co dopants into the ZrO2 support reduces energy barriers for the most challenging rate-determining hydrogenation step in NOx reduction to NH3, demonstrating significant improvements in catalytic activity. The incorporation of dopants into the ZrO2 support results in a depletion of electron density within the Pt cocatalyst resulting in enhanced hydrogen transfer efficiency during the hydrogenation process. This study aims to provide insights into the catalytic activity of platinum-based ZrO2 catalysts and will help design new high-performance catalysts for the reduction of atmospheric pollutants and for energy applications.


Recommended Literature
- [1] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [2] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [3] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [4] Pyridine imines as ligands in luminescent iridium complexes†
- [5] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [6] Contents list
- [7] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [8] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [9] Inside front cover
- [10] A multicomponent macrocyclization strategy to natural product-like cyclic lipopeptides: synthesis and anticancer evaluation of surfactin and mycosubtilin analogues†










